sulfanylidene-lambda~5~-phosphane CAS No. 54006-28-9](/img/structure/B14640061.png)
[(Diphenylphosphanyl)methyl](diphenyl)sulfanylidene-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane is a chemical compound with the molecular formula C25H22P2S and a molecular weight of 416.463 g/mol . It is known for its unique structure, which includes both phosphanyl and sulfanylidene groups, making it an interesting subject of study in various fields of chemistry.
Preparation Methods
The synthesis of (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable sulfanyl reagent under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphanyl or sulfanylidene groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organophosphorus compounds and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as metal ions and enzymes. The phosphanyl and sulfanylidene groups can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. These interactions can modulate various biochemical pathways, making the compound a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane can be compared with similar compounds such as dimethylphenylphosphine and other phosphine derivatives. Unlike dimethylphenylphosphine, which has a simpler structure with only one phenyl group, (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane has a more complex structure with additional functional groups, providing unique reactivity and applications .
Similar compounds include:
- Dimethylphenylphosphine
- Triphenylphosphine
- Diphenylphosphine oxide
These compounds share some structural similarities but differ in their reactivity and applications, highlighting the uniqueness of (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane .
Properties
CAS No. |
54006-28-9 |
|---|---|
Molecular Formula |
C25H22P2S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
diphenylphosphanylmethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C25H22P2S/c28-27(24-17-9-3-10-18-24,25-19-11-4-12-20-25)21-26(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2 |
InChI Key |
HDCCDFJQHFNZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
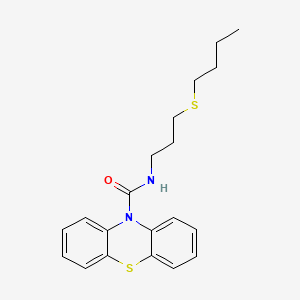

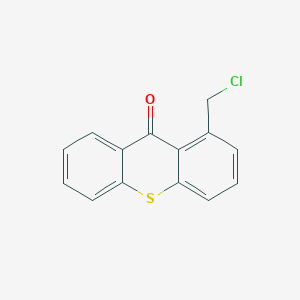
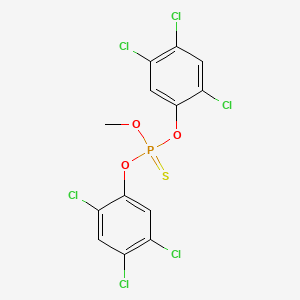
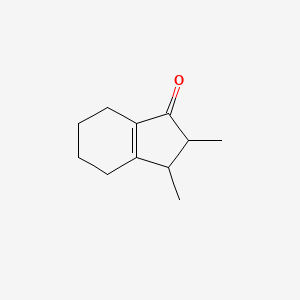
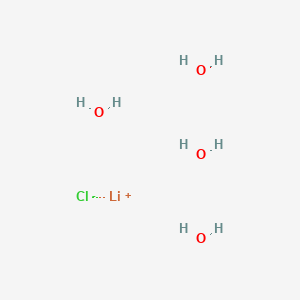
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
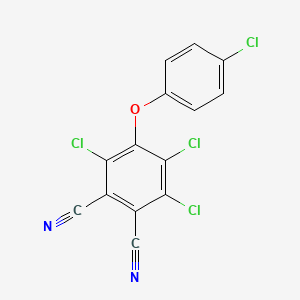
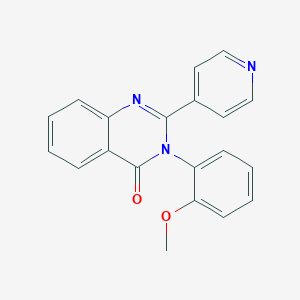
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)
